molecular formula C18H17N3O B2972718 4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline CAS No. 2380141-96-6

4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline

Cat. No.: B2972718
CAS No.: 2380141-96-6
M. Wt: 291.354
InChI Key: YGJASGAZWITPNP-UHFFFAOYSA-N
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Description

4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline is a complex organic compound that features a quinoline core structure substituted with a pyridin-3-yloxy group and an azetidin-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the azetidin-1-yl group through nucleophilic substitution reactions. The pyridin-3-yloxy group is then attached via etherification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and pyridine rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and various nucleophiles and electrophiles.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and pyridine derivatives.

Scientific Research Applications

4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.

    Industry: Utilized in the development of advanced materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of critical biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Quinoline: A simpler analog with a similar core structure but lacking the azetidin-1-yl and pyridin-3-yloxy groups.

    Pyridinyl-quinolines: Compounds with pyridine substitutions on the quinoline ring, but without the azetidin-1-yl group.

    Azetidinyl-quinolines: Compounds with azetidin-1-yl substitutions on the quinoline ring, but without the pyridin-3-yloxy group.

Uniqueness: 4-{3-[(Pyridin-3-yloxy)methyl]azetidin-1-yl}quinoline is unique due to the presence of both the azetidin-1-yl and pyridin-3-yloxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-2-6-17-16(5-1)18(7-9-20-17)21-11-14(12-21)13-22-15-4-3-8-19-10-15/h1-10,14H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJASGAZWITPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=NC3=CC=CC=C32)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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